

Ethyl 8-bromo-octanoate physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 8-bromo-octanoate*

Cat. No.: *B179384*

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl 8-bromo-octanoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Ethyl 8-bromo-octanoate** (CAS No: 29823-21-0). **Ethyl 8-bromo-octanoate** is a versatile intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} Its utility as a research reagent stems from its reactive bromo group, which allows for various substitution and coupling reactions.^[1] A thorough understanding of its physical characteristics is essential for its proper handling, application in synthetic protocols, and purification.

Core Physical and Chemical Properties

The physical properties of **Ethyl 8-bromo-octanoate** have been compiled from various sources to provide a reliable reference. This compound is typically a clear, colorless to pale yellow oil.^[1] ^{[3][4]}

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical properties of **Ethyl 8-bromo-octanoate**.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₉ BrO ₂	[1][3][5]
Molecular Weight	251.16 g/mol	[1][3][5]
Density	1.194 g/cm ³ at 25°C	[1][3][6]
Boiling Point	267.1°C at 760 mmHg 120-123°C at 3 mmHg	[3][7] [1][6][8]
Refractive Index (n _D)	1.462 - 1.463 at 20°C	[3][6][8]
Flash Point	139.5°C	[3][6]
Vapor Pressure	0.00831 mmHg at 25°C	[3][6][8]
Solubility	Slightly soluble in DMSO and Ethyl Acetate.	[3][6][9]
Storage Temperature	2-8°C, Sealed in a dry environment.	[3][10][11]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard experimental methodologies for measuring the key properties of liquid compounds like **Ethyl 8-bromooctanoate**.

Protocol 1: Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[12] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[13]

Apparatus:

- Thiele tube
- High-temperature thermometer (e.g., -10 to 360°C)

- Small test tube (fusion tube)
- Capillary tube (sealed at one end)
- Heat-stable mineral oil or silicone oil
- Bunsen burner or micro-burner
- Stand and clamp

Procedure:

- Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with **Ethyl 8-bromooctanoate**.
- Capillary Insertion: Place the capillary tube into the test tube with the sealed end pointing upwards.[12][13]
- Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Heating: Insert the assembly into the Thiele tube, which should be filled with oil to just above the side-arm. The thermometer bulb and sample should be immersed in the oil.[13]
- Observation: Gently heat the side arm of the Thiele tube.[13] Convection currents will ensure uniform temperature distribution. As the temperature rises, air trapped in the capillary tube will bubble out.
- Boiling Point Identification: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[12][13]
- Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[13] Record this temperature.

Protocol 2: Determination of Density (Pycnometer Method)

The density of a liquid is its mass per unit volume. Using a pycnometer, or density bottle, allows for a precise measurement of volume, leading to an accurate density determination.[14] It is crucial to maintain a constant temperature as density is temperature-dependent.[14]

Apparatus:

- Pycnometer (density bottle) of a known volume (e.g., 10 or 25 mL)
- Analytical balance (accurate to ± 0.001 g)
- Thermometer
- Constant temperature water bath

Procedure:

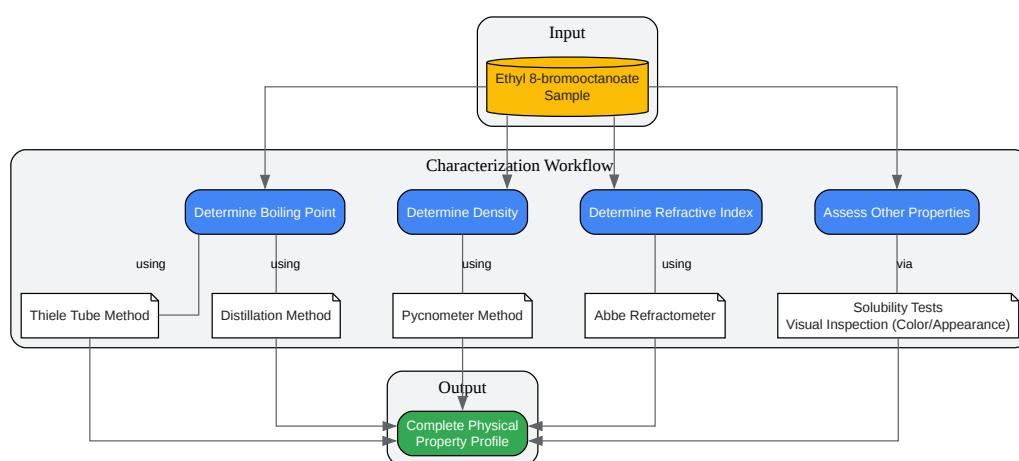
- Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (m_1) on the analytical balance.
- Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and insert the stopper. Ensure no air bubbles are trapped and that excess water is wiped from the outside. Record the mass (m_2).
- Mass of Pycnometer with Sample: Empty and dry the pycnometer again. Fill it with **Ethyl 8-bromoctanoate** at the same temperature. Record the mass (m_3).
- Calculation:
 - Mass of water = $m_2 - m_1$
 - Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)
 - Mass of **Ethyl 8-bromoctanoate** = $m_3 - m_1$
 - Density of **Ethyl 8-bromoctanoate** = (Mass of **Ethyl 8-bromoctanoate**) / (Volume of pycnometer)

Protocol 3: Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is useful for identifying and assessing the purity of a sample.

Apparatus:

- Abbe Refractometer
- Constant temperature water circulator
- Light source (typically sodium D-line, 589 nm)
- Dropper
- Soft tissue paper
- Standard liquid for calibration (e.g., distilled water)


Procedure:

- Calibration: Turn on the refractometer and the light source. Connect the water circulator to the prisms and set it to the desired temperature (e.g., 20°C). Calibrate the instrument by placing a few drops of distilled water on the prism and adjusting until the known refractive index of water is read.
- Sample Application: Open the prisms and clean them carefully with a soft tissue and a suitable solvent (e.g., ethanol or acetone), then allow them to dry. Using a clean dropper, place 2-3 drops of **Ethyl 8-bromooctanoate** onto the surface of the lower prism.[\[15\]](#)
- Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the field of view is divided into a light and a dark section.
- Sharpening the Boundary: If a colored band appears at the boundary, turn the compensator dial until the boundary becomes a sharp, achromatic line.[\[15\]](#)

- **Reading:** Adjust the main knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.[\[15\]](#)
- **Record Value:** Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.

Mandatory Visualization

The following diagram illustrates the logical workflow for the physical characterization of an **Ethyl 8-bromo-octanoate** sample.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical property characterization of **Ethyl 8-bromoctanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Ethyl 8-bromo octanoate | 29823-21-0 [smolecule.com]
- 2. nbinno.com [nbino.com]
- 3. 8-BROMOOCTANOIC ACID ETHYL ESTER CAS 29823-21-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Ethyl 8-Bromo octanoate | 29823-21-0 [sigmaaldrich.com]
- 5. Ethyl 8-bromo octanoate | C10H19BrO2 | CID 264813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. Ethyl 8-bromo octanoate | 29823-21-0 [chemicalbook.com]
- 10. biosynth.com [biosynth.com]
- 11. 29823-21-0|Ethyl 8-Bromo octanoate|BLD Pharm [bldpharm.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. davjalandhar.com [davjalandhar.com]
- To cite this document: BenchChem. [Ethyl 8-bromo octanoate physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179384#ethyl-8-bromo octanoate-physical-properties\]](https://www.benchchem.com/product/b179384#ethyl-8-bromo octanoate-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com